molecular formula C13H19NO8 B13712733 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate

Cat. No.: B13712733
M. Wt: 317.29 g/mol
InChI Key: DVDUUPXJHDOLNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate is a chemical compound with the molecular formula C11H13NO6. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate involves several steps. One common method includes the reaction of maleic anhydride with 4-aminobenzenesulfonamide to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the final product . The reaction conditions typically involve refluxing in ethanol with a few drops of glacial acetic acid for about 5 hours .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired products are formed .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate is unique due to its specific chemical structure, which allows for targeted delivery and controlled release of monomethyl fumarate. This makes it a valuable compound in both research and therapeutic applications .

Properties

Molecular Formula

C13H19NO8

Molecular Weight

317.29 g/mol

IUPAC Name

4-O-(2,5-dioxopyrrolidin-1-yl) 1-O-[2-(2-methoxyethoxy)ethyl] butanedioate

InChI

InChI=1S/C13H19NO8/c1-19-6-7-20-8-9-21-12(17)4-5-13(18)22-14-10(15)2-3-11(14)16/h2-9H2,1H3

InChI Key

DVDUUPXJHDOLNX-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOC(=O)CCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.